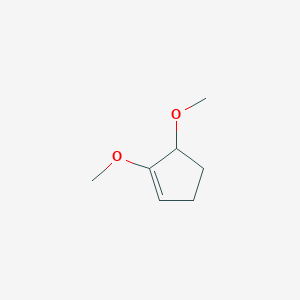

1,5-Dimethoxycyclopent-1-ene

Description

Significance of Cyclopentene (B43876) Scaffolds in Modern Synthetic Chemistry

Cyclopentene and its derivatives are crucial intermediates in the total synthesis of complex molecules. rsc.orgnih.govresearchgate.net Their utility stems from the diverse functionalities they can possess, which allow for a variety of subsequent chemical transformations. The development of novel and efficient methods for the synthesis of polysubstituted cyclopentenes is a primary focus for many research groups, as these compounds are key to accessing complex molecular architectures. rsc.orgnih.govresearchgate.netsemanticscholar.org The pursuit of innovative synthetic routes is paramount for expanding the toolbox of organic chemists and enabling the construction of novel chemical entities. researchgate.net

The strategic importance of cyclopentene scaffolds is underscored by their presence in numerous bioactive natural products and pharmaceuticals. researchgate.net Consequently, a great deal of research is dedicated to the catalytic assembly of this structural motif, with both transition metal-catalyzed and organocatalyzed processes being extensively explored. researchgate.netsemanticscholar.org These methods provide access to a wide range of functionalized cyclopentenes, which are invaluable in drug discovery and development. researchgate.net

Historical Development and Context of Dimethoxy-Substituted Carbocycles

The introduction of methoxy (B1213986) groups into carbocyclic frameworks has been a long-standing strategy in organic synthesis to modulate the electronic properties and reactivity of molecules. Dimethoxy-substituted carbocycles, in particular, have found applications in various areas of chemistry. For instance, dimethoxy-substituted phenethylamines have been studied for their potent effects as serotonin (B10506) 5-HT2 receptor agonists. nih.gov Furthermore, the unexpected rearrangement of a dimethoxy-substituted hexa-peri-hexabenzocoronene during an intramolecular Scholl reaction highlights the intriguing and sometimes unpredictable reactivity of these systems. acs.org

Overview of 1,5-Dimethoxycyclopent-1-ene: A Scholarly Research Perspective

This compound is a specific example of a functionalized cyclopentene. Its chemical structure and properties make it a subject of interest for synthetic and mechanistic studies. The compound's CAS registry number is 61860-73-9. epa.gov Publicly available databases provide some computational and experimental data for this compound, including its molecular formula (C7H12O2) and links to spectroscopic information. epa.govnih.gov

Research involving related structures provides context for the potential reactivity of this compound. For example, the meta photocycloaddition of cis-1,4-dimethoxycyclopent-2-ene to anisole (B1667542) has been investigated, demonstrating the photochemical reactivity of dimethoxy-substituted cyclopentenes. acs.org While direct research on this compound is not extensively documented in the provided search results, its structural motifs are present in more complex systems that have been studied. For instance, 4,5-dimethoxy-4-cyclopentene-1,2,3-trione has been synthesized, and its properties have been a subject of interest. chemsynthesis.com

Current Research Landscape, Challenges, and Unexplored Avenues

The current research landscape in the field of functionalized cyclopentenes is vibrant and focused on the development of new synthetic methodologies. researchgate.netsemanticscholar.org A significant challenge lies in achieving high levels of stereocontrol during the synthesis of highly substituted cyclopentane (B165970) and cyclopentene rings. rsc.orgnih.gov The development of catalytic, enantioselective methods to access these scaffolds remains a major goal. rsc.orgorganic-chemistry.org

Many modern synthetic methods, including multicomponent reactions and catalytic cyclizations, are being employed to rapidly build molecular complexity around the cyclopentene core. rsc.orgnih.govresearchgate.netsemanticscholar.org For instance, isocyanide-based multicomponent reactions have been developed for the diastereoselective synthesis of tetrasubstituted cyclopentenyl scaffolds. rsc.orgnih.gov

Regarding this compound specifically, there appear to be unexplored avenues for research. While its basic chemical information is available, detailed studies on its reactivity, participation in various cycloaddition reactions, and its potential as a building block for more complex molecules are not widely reported. Future research could focus on its utility in Diels-Alder reactions, as a precursor to novel ligands for catalysis, or in the synthesis of new biologically active compounds. The development of efficient and scalable syntheses for this compound would be a crucial first step in enabling such investigations.

Structure

3D Structure

Properties

CAS No. |

61860-73-9 |

|---|---|

Molecular Formula |

C7H12O2 |

Molecular Weight |

128.17 g/mol |

IUPAC Name |

1,5-dimethoxycyclopentene |

InChI |

InChI=1S/C7H12O2/c1-8-6-4-3-5-7(6)9-2/h4,7H,3,5H2,1-2H3 |

InChI Key |

AEEARSPWTPKKPQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1CCC=C1OC |

Origin of Product |

United States |

Advanced Synthetic Strategies for 1,5 Dimethoxycyclopent 1 Ene

Methodologies Employing Friedel-Crafts Alkylation and Subsequent Demethylation Sequences

A classical approach to forming a cyclopentyl-aryl linkage is through the Friedel-Crafts alkylation. This electrophilic aromatic substitution reaction could theoretically be adapted to construct a precursor to 1,5-Dimethoxycyclopent-1-ene. The strategy would involve the alkylation of a suitable aromatic precursor with a cyclopentyl electrophile, followed by a sequence of reactions to introduce the desired functionalities.

For instance, a Friedel-Crafts alkylation could be performed using chlorocyclopentane in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to yield a cyclopentylbenzene derivative reddit.com. Subsequent steps would be required to introduce the double bond and the two methoxy (B1213986) groups. This could involve benzylic bromination followed by elimination to form the cyclopentene (B43876) ring, and then subsequent oxidation and methoxylation steps.

Alternatively, a more direct approach would involve the Friedel-Crafts acylation of an arene with a suitable cyclic anhydride, followed by reduction and cyclization. However, a significant challenge in Friedel-Crafts alkylations is the potential for carbocation rearrangements, which can lead to a mixture of products.

A hypothetical reaction sequence could be:

Friedel-Crafts Alkylation: Reaction of a dimethoxybenzene derivative with a cyclopentene precursor in the presence of a Lewis acid.

Functional Group Interconversion: A series of steps to convert the initial product into the target molecule, which could include demethylation and re-methoxylation at different positions, along with the introduction of the double bond.

Given the complexity and potential for side reactions, this approach would require careful optimization of reaction conditions to achieve the desired product.

Ring Closure Reactions for the Construction of the Cyclopentene Core

Ring-closing reactions are a powerful and widely used strategy for the synthesis of cyclic compounds, including cyclopentenes. These reactions typically involve the intramolecular cyclization of a linear precursor. Several types of ring-closing reactions could be envisioned for the synthesis of this compound.

Intramolecular condensation reactions, such as the Aldol condensation or Dieckmann condensation, are fundamental in the formation of five-membered rings. baranlab.org These reactions typically involve the use of a dicarbonyl compound as a precursor, which cyclizes to form a cyclopentanone or cyclopentenone derivative.

For example, a 1,4-diketone could undergo an intramolecular aldol condensation to form a cyclopentenone. baranlab.org Subsequent reduction of the ketone and introduction of the methoxy groups would be necessary to arrive at the target molecule. The general scheme for such a condensation is as follows:

| Precursor Type | Condensation Type | Product |

| 1,4-Diketone | Aldol Condensation | Cyclopentenone |

| Diester | Dieckmann Condensation | β-Ketoester |

The optimization of these reactions often involves the careful choice of base and reaction temperature to favor the desired cyclization over intermolecular side reactions. A study on the solvent-free aldol condensation of cyclopentanone has shown that acid-base bifunctional catalysts can be highly effective in promoting the reaction. researchgate.net

A plausible synthetic route could involve the initial construction of a cyclopentane (B165970) ring, followed by the strategic introduction of the double bond and methoxy groups. This approach allows for greater control over the placement of the functional groups.

The introduction of the double bond can be achieved through various oxidation methods, such as the dehydrogenation of a cyclopentane precursor or the elimination of a suitable leaving group. Once the cyclopentene core is formed, the methoxy groups can be installed. One potential method is the oxymercuration-demercuration reaction of the double bond in the presence of methanol, which would lead to the addition of a methoxy group. To obtain the desired 1,5-dimethoxy substitution pattern, a multi-step sequence would likely be required, potentially involving epoxidation followed by ring-opening with a methoxide source.

Exploration of Alternative Synthetic Approaches and Precursor Chemistry

Modern organic synthesis has seen the development of numerous novel methods for the construction of complex molecules. These alternative approaches often offer advantages in terms of efficiency, selectivity, and milder reaction conditions.

Diazo compounds are versatile reagents that can serve as precursors to carbenes, which can then undergo a variety of transformations, including cyclopropanation and rearrangement reactions. nih.govnih.gov A particularly relevant reaction is the vinylcyclopropane rearrangement, where a vinylcyclopropane thermally rearranges to a cyclopentene. acs.org

A synthetic strategy could involve the reaction of a suitable olefin with a diazo compound to form a cyclopropane, which is then rearranged to the desired cyclopentene. The photochemical rearrangement of α-diazo cyclopropanes has been shown to be an effective method for ring expansion to form cyclobutenoates, and similar principles could be applied to the synthesis of cyclopentenes. nih.gov

The synthesis of functionalized cyclopentene derivatives from diazo intermediates often involves the generation of a metal carbene, which can then react with an appropriate substrate. nih.gov For example, the reaction of a vinyldiazoacetate with an alcohol can lead to the formation of a cyclopentane with multiple stereocenters through a domino sequence of reactions.

| Diazo Precursor Type | Reaction Type | Product |

| α-Diazo Ketone | [3+2] Cycloaddition | Functionalized Cyclopentene |

| Vinyldiazoacetate | Domino Reaction | Highly Substituted Cyclopentane |

Principles of Chemo-, Regio-, and Stereoselective Control in this compound Synthesis

The synthesis of a highly substituted and functionalized molecule like this compound requires precise control over the chemo-, regio-, and stereoselectivity of the reactions employed.

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. In the context of this compound synthesis, this could involve, for example, the selective reduction of a ketone in the presence of an ester, or the selective reaction of one double bond in a polyunsaturated precursor. Manganese-catalyzed reactions have been shown to exhibit high chemoselectivity in the synthesis of acyl cyclopentenes. rsc.orgrsc.org

Regioselectivity is the control of the position at which a reaction occurs. For the target molecule, this is crucial for the correct placement of the two methoxy groups and the double bond. For instance, in the methoxylation of a cyclopentene precursor, controlling the regioselectivity would be paramount to obtaining the 1,5-disubstituted product over other isomers. The use of directing groups or specific catalysts can often be used to control regioselectivity. acs.orgacs.org

Stereoselectivity involves controlling the three-dimensional arrangement of atoms in the product. While this compound itself does not have stereocenters, many of its precursors and intermediates may. The stereoselective synthesis of cyclopentanes and cyclopentenes is a well-studied area, with many methods relying on the use of chiral catalysts or auxiliaries. nih.govnih.govnih.govacs.org Palladium-catalyzed cycloaddition reactions, for example, can be used to create chiral cyclopentyl sulfones with high enantio- and diastereoselectivity. researchgate.net

The successful synthesis of this compound would likely involve a combination of these principles, with each step of the synthetic sequence carefully designed to control the outcome of the reaction.

Mechanistic Investigations of 1,5 Dimethoxycyclopent 1 Ene Reactivity

Analysis of Electron Donor and Acceptor Characteristics in Chemical Transformations

The defining feature of an enol ether is its electron-rich double bond, a consequence of the electron-donating resonance effect of the adjacent alkoxy group. wikipedia.org In 1,5-Dimethoxycyclopent-1-ene, the methoxy (B1213986) group attached to the double bond significantly increases the electron density of the π-system, making the molecule a potent electron donor, or nucleophile. fiveable.me This enhanced nucleophilicity is central to its reactivity, rendering the α-carbon susceptible to attack by a wide range of electrophiles. libretexts.org

The oxygen atom of the methoxy group can donate a lone pair of electrons into the double bond, creating a resonance structure with a negative charge on the α-carbon and a positive charge on the oxygen. libretexts.org This polarization makes the molecule reactive towards electron-deficient species (electron acceptors). wikipedia.org The reactivity can be influenced by the nature of substituents; electron-donating groups on the ring would further enhance this nucleophilic character, while electron-withdrawing groups would diminish it. fiveable.me In certain contexts, such as interactions with suitable acceptor molecules under photochemical conditions, enol ethers can form electron donor-acceptor (EDA) complexes, which can be key intermediates in subsequent reactions. chemrxiv.org

The general reactivity ranking places enol ethers as more nucleophilic than simple alkenes but less reactive than enamines or metal enolates. thieme-connect.de This intermediate reactivity allows for a broad range of controlled chemical transformations.

Participation in Cross-Coupling Methodologies and Related Catalytic Reactions

Enol ethers and their derivatives, particularly silyl (B83357) enol ethers, are valuable substrates in modern cross-coupling reactions for the formation of carbon-carbon bonds. nih.gov While direct cross-coupling of alkyl enol ethers can be challenging, catalytic systems have been developed to facilitate such transformations. For instance, nickel-catalyzed cross-coupling reactions of enol methyl ethers with Grignard reagents have been shown to be effective, affording substituted alkenes. thieme-connect.com

It is plausible that this compound could participate in similar catalytic cycles. A hypothetical nickel-catalyzed cross-coupling with an aryl Grignard reagent (ArMgBr) could proceed as follows:

Oxidative Addition: The Ni(0) catalyst oxidatively adds to the C-O bond of the enol ether (though activation might be required) or, more commonly, to an organohalide coupling partner.

Transmetalation: The Grignard reagent transfers the aryl group to the nickel center.

Reductive Elimination: The coupled product is eliminated, regenerating the Ni(0) catalyst.

Silver-catalyzed intermolecular cross-coupling of silyl enol ethers to form 1,4-diketones has also been demonstrated, proceeding through a radical-based mechanism. organic-chemistry.orgacs.org A similar pathway could be envisioned for this compound, potentially involving a one-electron oxidation to generate a radical cation intermediate that then couples with another nucleophilic species.

Below is a table summarizing potential cross-coupling reactions and their expected products.

| Catalyst System | Coupling Partner | Expected Product |

| Ni(II)/(dppp) | Phenylmagnesium bromide | 1-Methoxy-5-phenylcyclopent-1-ene |

| Pd(PPh₃)₄ / Base | Phenylboronic acid | 1-Methoxy-5-phenylcyclopent-1-ene |

| AgF | Trimethyl((1-phenylvinyl)oxy)silane | 2-(1-Methoxycyclopent-2-en-1-yl)-1-phenyl-ethan-1-one |

Cycloaddition Reactions Involving the Cyclopentene (B43876) Double Bond

The electron-rich double bond of this compound is expected to readily participate in cycloaddition reactions. Due to its electronic nature, it is a particularly suitable partner in inverse-electron-demand Diels-Alder reactions, where it would react with an electron-deficient diene. wikipedia.org

Photochemical [2+2] cycloadditions are a powerful tool for constructing four-membered rings. The reaction of an alkene with an excited-state carbonyl compound (the Paternò–Büchi reaction) is a classic example. Based on analogous systems, this compound is expected to undergo photocycloaddition with α-diketones like biacetyl. mdpi.com In such reactions, the excited triplet state of the diketone behaves as an electrophilic diradical, which adds to the electron-rich enol ether double bond. mdpi.com

The reaction likely proceeds through a 1,4-diradical intermediate. The regioselectivity is determined by the stability of this intermediate. For this compound, the addition of the excited carbonyl oxygen to the β-carbon of the enol ether would generate a more stable radical at the α-position, stabilized by the adjacent methoxy group. Subsequent ring closure would yield an oxetane.

An analogous reaction can be drawn from the photocycloaddition of 1,4-naphthoquinone (B94277) with styrene, which yields cyclobutane (B1203170) adducts. mdpi.com While this involves a different chromophore, it highlights the general capability of cyclic systems to undergo such transformations. Intramolecular photocycloadditions have also been observed in systems containing both a benzene (B151609) ring and an alkene, leading to complex polycyclic structures. nih.gov

| Reagent | Reaction Type | Expected Product |

| Biacetyl (under UV irradiation) | Paternò–Büchi [2+2] Photocycloaddition | 1,2-Dimethyl-5,7-dimethoxy-6-oxabicyclo[3.2.0]heptane |

| 1,4-Naphthoquinone (sensitized) | [2+2] Photocycloaddition | Polycyclic cyclobutane adduct |

| 1,3,5-Triazine | Inverse-electron-demand Diels-Alder | Bicyclic dihydropyrimidine (B8664642) derivative |

Electrocyclization Processes in Functionalized Dimethoxycyclopentene Frameworks (e.g., 4,5-dimethoxy-2-[(E)-1,3-dimethoxy-5-phenylpenta-2,4-dienylidene]cyclopent-4-ene-1,3-dione)

Electrocyclization reactions are pericyclic processes that involve the formation of a σ-bond between the termini of a conjugated π-system, leading to a cyclic product. While this compound itself does not possess the requisite conjugated system for a typical electrocyclization, appropriately functionalized derivatives can undergo such transformations.

Drawing an analogy from the provided example, a cyclopentene framework can be appended with a conjugated polyene system. For instance, a derivative like 4,5-dimethoxy-2-[(E)-1,3-dimethoxy-5-phenylpenta-2,4-dienylidene]cyclopent-4-ene-1,3-dione contains a hexatriene-like system that could, under thermal or photochemical activation, undergo a 6π-electrocyclization to form a new six-membered ring.

A related, and more common, process is the thermal electrocyclic ring-opening of cyclobutene (B1205218) derivatives to produce 1,3-dienes. elsevierpure.comumich.edu This transformation is governed by orbital symmetry rules. A hypothetical derivative of this compound fused to a cyclobutene ring could undergo such a ring-opening to generate a transient, functionalized diene, which could then be trapped in subsequent reactions like Diels-Alder cycloadditions. elsevierpure.com

Transformations Involving Methoxy Group Participation and Functionalization

The methoxy groups in this compound are not merely passive substituents; they actively participate in and direct the molecule's reactivity. The enol ether functionality is sensitive to acidic conditions. researchgate.net Protonation of the double bond generates a stabilized carbocation (an oxocarbenium ion) at the β-position, with the positive charge delocalized onto the oxygen atom. This intermediate is susceptible to nucleophilic attack. In the presence of water, this leads to hydrolysis, cleaving the enol ether to form a ketone and methanol.

This reactivity can be harnessed for synthetic purposes. For example, the methoxy group can act as a leaving group in the presence of a Lewis acid, facilitating the addition of other nucleophiles to the cyclopentene ring. Furthermore, the allylic methoxy group at the C5 position could potentially be displaced via an SN2' mechanism or participate in sigmatropic rearrangements, although these pathways would likely require specific substrates and conditions.

Reactivity with Specific Reagent Classes

The electron-rich nature of the double bond in this compound dictates its reactivity towards various classes of reagents.

Electrophiles: As discussed, it is highly reactive towards electrophiles. Besides protonation, it can undergo reactions like halogenation (addition of Br₂ or Cl₂) and selenenylation. The reaction proceeds via an initial electrophilic attack on the double bond to form a bridged halonium or seleniranium ion intermediate, followed by nucleophilic attack to yield the di-functionalized cyclopentane (B165970) product.

Oxidizing Agents: Epoxidation with reagents like meta-chloroperoxybenzoic acid (mCPBA) would likely occur at the electron-rich double bond to form an epoxide. Due to the directing effect of the allylic methoxy group, the epoxidation may exhibit diastereoselectivity. Ozonolysis would cleave the double bond, leading to the formation of a dicarbonyl compound after reductive or oxidative workup.

Radical Reagents: The double bond can react with radical species. As seen in some silver-catalyzed cross-couplings, the reaction can be initiated by the addition of a radical to the π-system, generating a new carbon-centered radical that is stabilized by the adjacent methoxy group. acs.org

The table below outlines the expected outcomes with these reagent classes.

| Reagent Class | Specific Reagent | Expected Reaction Type | Product |

| Electrophiles | H₃O⁺ | Hydrolysis | Cyclopentane-1,2-dione |

| Br₂ in CCl₄ | Electrophilic Addition | trans-1,2-Dibromo-1,5-dimethoxycyclopentane | |

| Oxidizing Agents | mCPBA | Epoxidation | 1,5-Dimethoxy-6-oxabicyclo[3.1.0]hexane |

| 1. O₃; 2. (CH₃)₂S | Ozonolysis | Methyl 3,4-dimethoxy-4-oxobutanoate | |

| Radical Initiators | AIBN, Bu₃SnH | Radical Reduction | 1,2-Dimethoxycyclopentane |

Information regarding "this compound" is not available in the searched resources.

The search included broad and targeted queries related to the reactivity of this compound with nucleophiles and electrophiles, as well as its derivatization reactions, including potential reactions with amino acids. Despite these efforts, no studies detailing the mechanistic pathways or synthetic applications of "this compound" were found.

This lack of available data prevents the creation of a scientifically accurate and informative article that adheres to the strict requirements of the user's request. Generating content on related but different compounds would violate the explicit instructions to focus solely on "this compound". Therefore, the requested article cannot be produced at this time due to the absence of relevant scientific literature.

Strategic Applications of 1,5 Dimethoxycyclopent 1 Ene in Advanced Organic Synthesis

Utilization as a Key Building Block in Complex Molecular Synthesis

There is no available information on the use of 1,5-Dimethoxycyclopent-1-ene as a building block in the synthesis of complex molecules.

Design and Construction of Novel Molecular Architectures

Research detailing the application of this compound in the design and construction of novel molecular architectures could not be located.

Synthetic Routes to Biologically Inspired and Therapeutically Relevant Scaffolds

No synthetic routes utilizing this compound to create biologically inspired or therapeutically relevant scaffolds have been documented in the searched literature.

Exploration of its Potential as a Precursor in Optoelectronic Material Development

There is no information available regarding the exploration of this compound as a precursor for optoelectronic materials.

Computational and Theoretical Chemistry Approaches to 1,5 Dimethoxycyclopent 1 Ene

Quantum Chemical Analysis of Electronic Structure and Bonding

A comprehensive analysis of the electronic structure and bonding of 1,5-dimethoxycyclopent-1-ene through quantum chemical methods remains a specialized area of research with limited publicly available data. Theoretical investigations would typically employ Density Functional Theory (DFT) to elucidate the molecular orbital landscape, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Such calculations would provide insights into the molecule's reactivity, with the HOMO and LUMO energies indicating its electron-donating and accepting capabilities, respectively.

The bonding characteristics, including bond lengths, bond angles, and dihedral angles, would be determined by geometry optimization calculations. These computational results would offer a detailed three-dimensional representation of the molecule's most stable conformation. Furthermore, Mulliken population analysis or Natural Bond Orbital (NBO) analysis could be utilized to determine the partial atomic charges, revealing the distribution of electron density across the molecule and identifying electrophilic and nucleophilic centers.

Predictive Modeling of Spectroscopic Signatures

Computational chemistry offers powerful tools for predicting the spectroscopic signatures of molecules like this compound, which can aid in its experimental identification and characterization. Time-dependent DFT (TD-DFT) calculations are commonly used to predict the ultraviolet-visible (UV-Vis) absorption spectra by calculating the energies of electronic transitions.

Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed. These calculations help in assigning the observed experimental spectral bands to specific molecular vibrations, such as C-H stretches, C=C double bond stretches, and C-O ether bond vibrations.

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be predicted with a high degree of accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) method. By comparing the theoretically predicted spectra with experimental data, the molecular structure can be confirmed.

Elucidation of Reaction Mechanisms and Transition State Structures

Theoretical chemistry provides a framework for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, stationary points, including reactants, products, intermediates, and transition states, can be located.

For instance, the mechanism of an electrophilic addition to the double bond could be explored. Computational methods would be employed to identify the structure of the transition state, which is the highest energy point along the reaction coordinate. The energy of this transition state determines the activation energy of the reaction, providing crucial information about the reaction kinetics. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified transition state connects the reactants and products.

Conformational Analysis and Energetic Landscapes

This compound possesses conformational flexibility due to the cyclopentene (B43876) ring and the methoxy (B1213986) groups. A thorough conformational analysis would involve systematically exploring the potential energy surface to identify all possible stable conformers. This can be achieved through computational methods such as molecular mechanics or more accurate quantum mechanical calculations.

The relative energies of these conformers would be calculated to determine their populations at a given temperature according to the Boltzmann distribution. The energetic barriers for interconversion between different conformers would also be determined by locating the transition states connecting them. This analysis provides a detailed picture of the molecule's dynamic behavior in solution.

Computational Studies of Charge Transfer Processes

Computational studies can shed light on the intramolecular charge transfer (ICT) processes within this compound and its potential role in intermolecular charge transfer. Analysis of the molecular orbitals and electronic transitions can reveal the possibility of charge redistribution upon electronic excitation.

In the context of donor-acceptor systems, where this compound might act as an electron donor, computational methods can be used to calculate the electronic coupling between the donor and acceptor molecules. This parameter is crucial for estimating the rate of electron transfer. Such studies are fundamental to understanding the electronic properties of materials where this compound might be a component.

Emerging Research Directions and Future Perspectives for 1,5 Dimethoxycyclopent 1 Ene

Development of More Sustainable and Green Synthetic Methodologies

The synthesis of specialty chemicals is increasingly governed by the principles of green chemistry, which prioritize waste prevention, energy efficiency, and the use of safer reagents and solvents. nih.gov For a compound like 1,5-Dimethoxycyclopent-1-ene, future research will likely focus on moving away from traditional methods that may rely on hazardous reagents or generate significant waste streams.

Emerging green synthetic strategies that could be adapted for its synthesis include:

Microwave-Assisted Synthesis: Microwave irradiation offers rapid and efficient heating, often leading to significantly reduced reaction times and improved yields compared to conventional heating. researchgate.netnih.gov This technique has been successfully applied to promote reactions such as alkyne hydroalkoxylation, a key step in forming enol ethers. researchgate.net

Ultrasound-Assisted Synthesis (Sonochemistry): The use of ultrasonic waves can activate molecular structures and accelerate reactions, providing another energy-efficient alternative to traditional heating. researchgate.netnih.gov

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for forging new chemical bonds under mild conditions. rsc.org This approach could enable novel, energy-efficient pathways to cyclopentene (B43876) derivatives. rsc.org

Use of Greener Solvents and Catalysts: Research is ongoing to replace hazardous solvents with more benign alternatives like water or bio-based solvents. A dehydrogenative approach to synthesizing esters from enol ethers has been demonstrated using water as the oxidant, highlighting a move towards more sustainable reagents. nih.gov The development of reusable, non-toxic catalysts is also a key goal. nih.govmaastrichtuniversity.nl

| Green Methodology | Principle/Advantage | Potential Application for this compound Synthesis | Reference Example |

|---|---|---|---|

| Microwave-Assisted Synthesis | Rapid, volumetric heating; reduced reaction times; improved energy efficiency. | Acceleration of cyclization or etherification steps. | Microwave-promoted alkyne hydroalkoxylation to form enol ethers. researchgate.net |

| Photocatalysis | Uses visible light as an energy source; enables reactions under mild conditions. | Visible-light initiated tandem reactions to construct the cyclopentene ring. | Synthesis of cyclopent-1-enecarbonitriles using a photoredox catalyst. rsc.org |

| Dehydrogenative Oxidation | Uses water as a sustainable oxidant, producing H₂ as the only byproduct. | Could inspire novel oxidative cyclization strategies. | Ruthenium-catalyzed conversion of cyclic enol ethers to lactones using water. nih.gov |

Advancements in Catalyst Development for Highly Selective Transformations

Catalysis is fundamental to modern organic synthesis, enabling reactions to proceed with high efficiency and selectivity. mdpi.com For this compound, which possesses an electron-rich double bond, future research will focus on developing catalysts that can precisely control its transformations, such as additions, cycloadditions, and functionalizations.

Key areas for catalyst development include:

Transition Metal Catalysis: Metals like palladium, gold, and ruthenium are known to catalyze a vast array of transformations on alkenes and enol ethers.

Palladium: Palladium catalysts are widely used for cross-coupling and cycloallylation reactions. sigmaaldrich.com Tailored palladium complexes could be developed for stereoselective functionalization of the cyclopentene ring.

Gold: Cationic gold(I) complexes are particularly effective at activating alkynes and allenes for cycloisomerization reactions, which could be relevant for synthesizing or transforming substituted cyclopentenes. nih.gov

Ruthenium: Ruthenium catalysts have shown promise in the dehydrogenative oxidation of cyclic enol ethers. nih.gov Further development could lead to catalysts for other selective oxidations or metathesis reactions involving this compound.

Iron Catalysis: As an earth-abundant and less toxic metal, iron is an attractive target for developing more sustainable catalysts. Iron-based systems have recently been shown to enable novel dicarbofunctionalization of silyl (B83357) enol ethers, expanding their typical reactivity. rsc.org

Asymmetric Catalysis: A major goal will be the development of chiral catalysts that can induce enantioselectivity in reactions, leading to the synthesis of single-enantiomer products for applications in life sciences and materials.

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a flask, offers numerous advantages over traditional batch processing, including enhanced safety, better temperature control, improved reproducibility, and easier scalability. nih.gov The integration of this compound synthesis and its subsequent transformations into automated flow platforms represents a significant future direction.

The synthesis of enol ethers has been identified as a process amenable to flow chemistry. nih.gov By adapting synthetic routes to a flow setup, researchers could achieve:

Improved Process Control: Precise control over reaction parameters like temperature, pressure, and residence time can lead to higher yields and purities.

Enhanced Safety: The small reaction volumes in flow reactors minimize the risks associated with handling reactive intermediates or exothermic processes.

Telescoped Synthesis: Multiple reaction steps can be linked together in a continuous sequence without the need to isolate and purify intermediates, dramatically increasing efficiency.

Automated Optimization: Robotic platforms can be used to automatically vary reaction conditions, rapidly identifying the optimal parameters for a given transformation.

This approach would accelerate the discovery of new reactions and facilitate the on-demand production of this compound and its derivatives.

Exploration of Novel Synthetic Utilities and Broader Applications

As a functionalized cyclic enol ether, this compound is a potentially versatile building block for constructing more complex molecules. wikipedia.org Future research will aim to move beyond its current applications and explore its utility in a wider range of synthetic contexts.

Potential new applications could be found in:

Cycloaddition Reactions: The electron-rich double bond is well-suited for participating in cycloaddition reactions, such as [4+2] (Diels-Alder) and [2+2] cycloadditions, to rapidly build molecular complexity.

Ring-Opening Metathesis Polymerization (ROMP): While enol ethers were traditionally seen as quenchers for ROMP catalysts, recent studies have shown that cyclic enol ethers can be effectively polymerized to produce degradable and depolymerizable poly(enol ether)s. acs.org This opens the possibility of using this compound as a monomer for novel functional materials.

Synthesis of Bioactive Molecules: The cyclopentane (B165970) ring is a common scaffold in natural products and pharmaceuticals. This compound could serve as a key intermediate in the synthesis of carbocyclic nucleosides or other biologically active targets. researchgate.netresearchgate.net

Domino and Tandem Reactions: The compound's structure could be leveraged to design cascade reactions where multiple bonds are formed in a single operation, leading to the efficient synthesis of intricate polycyclic systems. rsc.org

Application of Advanced Spectroscopic and Structural Characterization Techniques for Mechanistic Elucidation

A deep understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. Modern computational chemistry, coupled with advanced spectroscopic methods, provides powerful tools for elucidating the intricate steps of a chemical reaction.

For this compound, these techniques can be applied to:

Computational Modeling (DFT): Density Functional Theory (DFT) calculations can be used to map out the entire potential energy surface of a reaction. This allows researchers to identify transition states, calculate activation barriers, and predict the most likely reaction pathways. acs.orgnih.gov Such studies have been invaluable in understanding complex catalytic cycles, including gold-catalyzed reactions of alkenes and alkynes. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of molecules over time, providing insights into conformational changes and the role of solvent molecules during a reaction. nih.gov

Kinetic Studies: Detailed experimental kinetic studies can determine reaction rates and their dependence on various parameters. When combined with computational results, these studies can validate proposed mechanisms. researchgate.netacs.org For example, research on cyclopentane oxidation has combined jet-stirred reactor experiments with quantum calculations to develop detailed kinetic models. doi.org

Q & A

Basic Research Questions

Q. What safety protocols should be prioritized when handling 1,5-Dimethoxycyclopent-1-ene in laboratory settings?

- Methodological Answer : Adopt a tiered safety approach:

Engineering controls : Ensure proper ventilation and fume hoods during synthesis or handling.

Personal Protective Equipment (PPE) : Use NIOSH/EN 166-certified face shields, safety glasses, and chemically resistant gloves. Inspect gloves before use and dispose of contaminated gloves appropriately .

Hygiene practices : Wash hands before breaks and after work. Avoid skin contact via rigorous decontamination procedures .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm methoxy group positioning and cyclopentene ring geometry. Cross-reference coupling constants with computational predictions (e.g., DFT calculations).

- Infrared (IR) Spectroscopy : Identify key functional groups (C-O-C stretching at ~1100 cm) and alkene C-H bending modes.

- Mass Spectrometry (MS) : Validate molecular ion peaks and fragmentation patterns against synthetic intermediates.

Q. How should researchers design a synthetic route for this compound?

- Methodological Answer :

Retrosynthetic analysis : Break the molecule into cyclopentene precursors (e.g., cyclopentadiene derivatives) and methoxy donors (e.g., methylating agents).

Reaction optimization : Test base-catalyzed etherification (e.g., using NaH/MeOH) under anhydrous conditions. Monitor regioselectivity via TLC or GC-MS .

Purification : Employ column chromatography with non-polar solvents (hexane/ethyl acetate) to isolate the product.

Advanced Research Questions

Q. How can contradictions in reactivity data for this compound be systematically resolved?

- Methodological Answer :

Iterative validation : Repeat experiments under controlled conditions (temperature, solvent, catalyst loading) to isolate variables.

Cross-method analysis : Compare results from kinetic studies, computational simulations (e.g., transition state modeling), and spectroscopic monitoring.

Peer review : Present findings to interdisciplinary teams to identify overlooked experimental biases .

Q. What computational tools are effective for predicting reaction mechanisms involving this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate activation energies and orbital interactions for cycloaddition or electrophilic addition pathways.

- AI-driven synthesis platforms : Use tools like Pistachio or Reaxys to propose feasible mechanisms based on analogous reactions .

- Molecular dynamics simulations : Model solvent effects and steric hindrance in real-time reaction trajectories.

Q. How should large datasets from catalytic studies of this compound be analyzed and presented?

- Methodological Answer :

Data segmentation : Separate raw data (e.g., NMR spectra, kinetic curves) into appendices, retaining processed data (rate constants, yield tables) in the main text.

Statistical rigor : Apply ANOVA or t-tests to assess significance of catalytic efficiency differences. Report uncertainties using error bars or confidence intervals.

Visualization : Use Arrhenius plots or Hammett correlations to highlight trends. Ensure charts adhere to IUPAC guidelines for clarity .

Q. What strategies ensure a comprehensive literature review for novel applications of this compound?

- Methodological Answer :

Keyword optimization : Combine terms like “cyclopentene derivatives,” “methoxy-substituted alkenes,” and “stereoelectronic effects” in databases (Web of Science, PubMed).

Source vetting : Prioritize peer-reviewed journals over preprint repositories. Exclude non-peer-reviewed platforms like Wikipedia .

Annotation system : Use reference managers (EndNote, Mendeley) to tag papers by theme (e.g., synthesis, catalysis) and track gaps in knowledge .

Q. How can researchers design experiments to elucidate the stereochemical outcomes of reactions involving this compound?

- Methodological Answer :

Chiral analysis : Employ chiral HPLC or polarimetry to determine enantiomeric excess.

Isotopic labeling : Use O-labeled methoxy groups to track stereochemical retention or inversion during reactions.

Crystallography : Solve X-ray structures of intermediates to correlate stereochemistry with reactivity .

Notes on Data Integrity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.